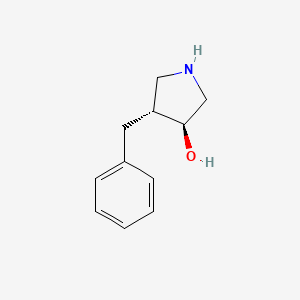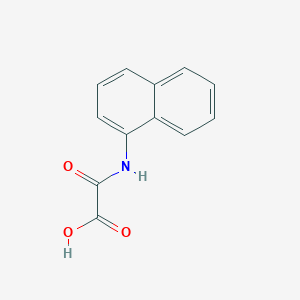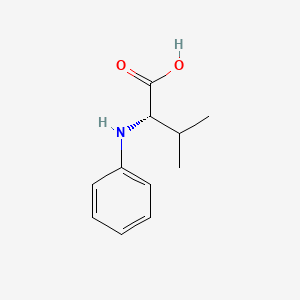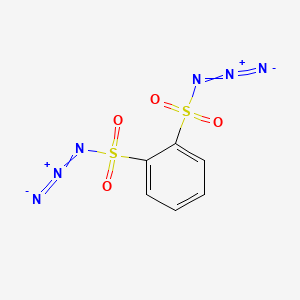
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is C14H19BrN2O2 . The InChI code is 1S/C14H19BrN2O2/c1-14(2,3)18-13(17)16-11-8-10-6-4-5-7-12(10)15-9-11/h4-7,11,15H,8-9H2,1-3H3 .Physical And Chemical Properties Analysis
The molecular weight of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is 327.22 . The compound is stored at room temperature . Unfortunately, specific physical and chemical properties like density, melting point, and boiling point are not available in the sources I found.Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
Chemical Transformations
The treatment of similar compounds to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate with alkyllithium leads to the formation of 8-oxoberbines, which are key intermediates in various chemical reactions (Orito et al., 2000).
Cyclization Reactions
Studies show the use of N-tert-butoxycarbonylanilines, similar to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate, in cyclization reactions to produce various cyclic compounds, which are important in organic synthesis (Berger & Kerly, 1993).
Material Science and Organic Electronics
Electrochemical Applications
Certain compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been used in studies related to corrosion inhibition, demonstrating their potential in material science (Faydy et al., 2019).
Fluorescent Materials for OLEDs
Derivatives of similar compounds have been used in the synthesis of fluorescent materials, particularly for applications in organic light-emitting diodes (OLEDs), indicating a potential application in display technologies (Danel et al., 2002).
Pharmaceutical and Medicinal Chemistry
- Stroke Treatment Research: Certain nitrones derived from compounds structurally related to tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate have been studied for their potential in stroke treatment, highlighting the importance of this class of compounds in medical research (Marco-Contelles, 2020).
Mecanismo De Acción
The mechanism of action of “tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate” is not specified in the sources I found. Its applications in scientific research suggest that it may have diverse mechanisms depending on the context.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, and precautionary statements include P261, P305, P338, P351 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDPFPMLNYYFAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401155165 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate | |
CAS RN |
219862-16-5 | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219862-16-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401155165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Anilinocarbonyl)amino]benzoic acid](/img/structure/B3049705.png)





![2-[(2,3-Dimethyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B3049714.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-sulfanylacetamide](/img/structure/B3049720.png)
![tert-butyl (3R)-3-[3-bromo-4-carbamoyl-5-(methylamino)pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B3049721.png)
![[(3R,4R)-4-methylpyrrolidin-3-yl]methanol hydrochloride](/img/structure/B3049722.png)